molecular formula C17H16N2OS B2558914 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 919028-83-4

1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B2558914
CAS RN: 919028-83-4
M. Wt: 296.39
InChI Key: XPMNIRMIQMAYON-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione (BMIT) is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. BMIT has been found to possess a number of interesting properties, including an ability to act as an antioxidant and an antimicrobial agent. It has also been shown to possess anti-inflammatory, antifungal, and antineoplastic activities.

Scientific Research Applications

Molecular and Crystal Structures

The molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II) have been explored. The structures reveal nonplanar thione with the cycles forming centrosymmetric dimers in the crystal, facilitated by hydrogen bonds. Complex II exhibits a chain structure and coordination mode of Cd(II) atom as a distorted tetrahedron, highlighting the intricate molecular interactions and potential for various scientific applications (Askerov et al., 2019).

Chemical Synthesis and Labeling

1-[(3,5-Difluoro-4-methoxyphenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione and related compounds were synthesized in carbon-14 and tritium labeled forms. The labeled compounds allow for detailed studies in various scientific fields, including chemical kinetics and drug metabolism (Senderoff et al., 1989).

Corrosion Inhibition

New imidazole derivatives have been synthesized, and their corrosion inhibition potential has been explored. For instance, the derivative 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol showed significant corrosion inhibition efficiency. These studies are crucial for applications in materials science, particularly in protecting metals against corrosion (Prashanth et al., 2021).

Theoretical Studies and Molecular Calculations

Compounds like 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole have been synthesized, and their properties have been investigated through techniques like DFT and TD-DFT. These studies offer deep insights into the electronic and structural properties of such compounds, finding applications in areas like OLED devices and non-linear optical devices (Ulahannan et al., 2020).

properties

IUPAC Name

3-benzyl-4-(4-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-20-15-9-7-14(8-10-15)16-11-18-17(21)19(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMNIRMIQMAYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

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